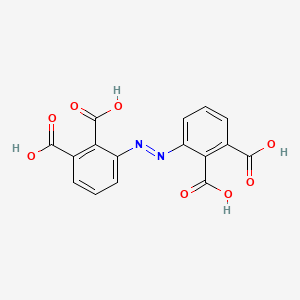![molecular formula C9H9NO6S B14401138 6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85618-29-7](/img/structure/B14401138.png)
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
The synthesis of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One common method includes the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . This reaction can yield a range of novel polycyclic azetidinone structures. Another method involves the 1,3-dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxide . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including cycloaddition and dipolar addition reactions. For example, it participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, yielding a range of novel polycyclic azetidinone structures . Common reagents used in these reactions include diazomethane and acetonitrile oxide . The major products formed from these reactions are typically polycyclic azetidinone derivatives, which can be further modified for various applications.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex polycyclic structures . . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can undergo 1,3-dipolar addition reactions with diazomethane, leading to the formation of spirodihydropyrazole-carbapenems . These reactions are facilitated by the presence of multiple functional groups in the molecule, which allow it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is similar to other compounds in the olivanic acid family, such as p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . its unique structure and functional groups make it distinct from other related compounds. For example, it has a sulfo group that is not present in many other olivanic acid analogues . This uniqueness allows it to participate in specific chemical reactions and interact with different biological targets, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
85618-29-7 |
|---|---|
Molekularformel |
C9H9NO6S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c1-2-4-5-3-6(17(14,15)16)7(9(12)13)10(5)8(4)11/h2,5H,3H2,1H3,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
SQVYYEDWKDJKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



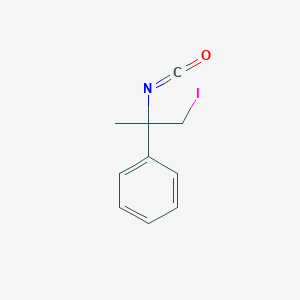
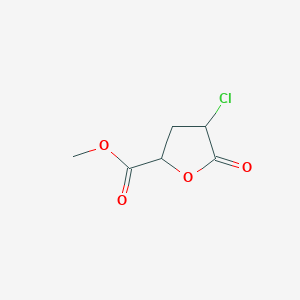
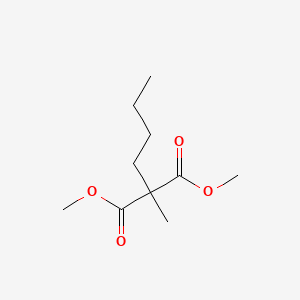

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
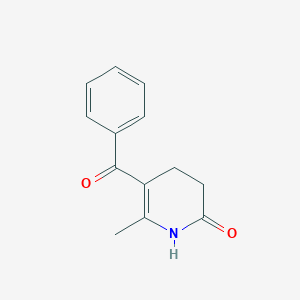
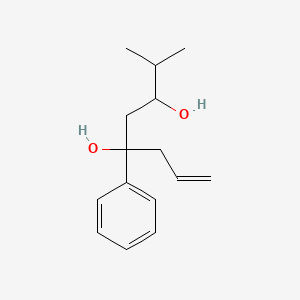
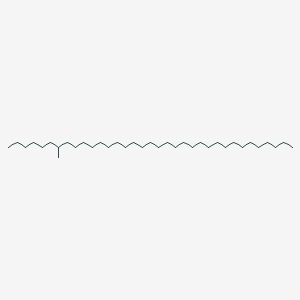
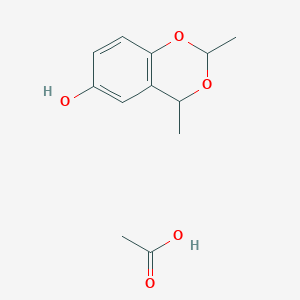
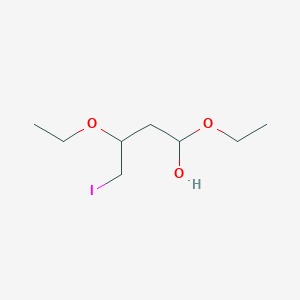
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

